molecular formula C10H10N2S2 B14318837 2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole CAS No. 113642-47-0

2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole

Cat. No.: B14318837
CAS No.: 113642-47-0
M. Wt: 222.3 g/mol
InChI Key: GEQTWLPCIBHILH-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazides with phenyl isothiocyanate under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The sulfur atom in the thiadiazole ring plays a crucial role in its biological activity by forming covalent bonds with target proteins and modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-5-phenyl-1,3,4-thiadiazole
  • 2-(Ethylsulfanyl)-5-methyl-1,3,4-thiadiazole
  • 2-(Ethylsulfanyl)-5-(4-methylphenyl)-1,3,4-thiadiazole

Uniqueness

2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfanyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable compound for drug discovery and development .

Properties

CAS No.

113642-47-0

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

2-ethylsulfanyl-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C10H10N2S2/c1-2-13-10-12-11-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

GEQTWLPCIBHILH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

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